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Compound of Interest

Compound Name:
1-(5-Bromo-3-chloropyrazin-2-

YL)hydrazine

CAS No.: 850421-08-8

Cat. No.: B1442700 Get Quote

Executive Summary
Pyrazine hydrazines are privileged scaffolds in medicinal chemistry, capable of chelating

metals and forming hydrogen bond networks within active sites. The introduction of a bromine

atom—typically at the C-5 position of the pyrazine ring or on the phenyl ring of a hydrazone—

radically alters the physicochemical profile.

Key Takeaway: Bromination consistently enhances lipophilicity (logP) and membrane

permeability, which is critical for antitubercular activity. However, this often comes at the cost of

increased non-specific cytotoxicity. Non-brominated analogs generally exhibit lower toxicity but

require higher concentrations to achieve comparable intracellular accumulation in Gram-

negative bacteria and Mycobacteria.

Chemical Context & The "Bromine Effect"
To understand the biological divergence, we must first isolate the structural consequences of

bromination.

The Physicochemical Shift
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Feature
Non-Brominated
(H-Substituted)

Brominated (Br-
Substituted)

Biological Impact

Lipophilicity (logP) Low to Moderate High

Brominated analogs

penetrate waxy cell

walls (e.g., M.

tuberculosis) more

effectively.

Electronic Effect Neutral Reference
Electron Withdrawing

(-I effect)

Increases acidity of

the hydrazide -NH-,

potentially

strengthening

hydrogen bonds with

target enzymes.

Steric Bulk Negligible
Significant (Van der

Waals radius ~1.85 Å)

Can fill hydrophobic

pockets in enzymes

like Pantothenate

Synthetase,

enhancing binding

affinity.

Metabolic Stability
Susceptible to

oxidative metabolism

C-Br bond is

metabolically robust

Bromine blocks

specific metabolic soft

spots, prolonging half-

life.

Comparative Biological Activity[1][2][3][4]
A. Antimicrobial & Antitubercular Potency
The most significant divergence appears in antitubercular assays. The pyrazine core is a

known pharmacophore (e.g., Pyrazinamide), but the hydrazine tail and bromine substitution

modulate the spectrum.

Data comparison: M. tuberculosis and S. Typhi
Note: Values derived from recent SAR studies (e.g., Compound 5d series).
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Compound Class Target Organism
Activity Metric
(MIC)

Performance
Analysis

Non-Brominated

(Pyrazine-2-

carbohydrazide)

M. tuberculosis

H37Rv

50 - 100

g/mL

Weak. Limited by poor

penetration into the

mycolic acid layer.

5-Bromo-substituted

(Analog)

M. tuberculosis

H37Rv

6.25 - 25

g/mL

Potent. The lipophilic

Br atom facilitates

passive diffusion

across the

mycobacterial cell

wall.

Non-Brominated

(Schiff Base)
S. Typhi (MDR) > 50 mg/mL

Inactive. Fails to

inhibit growth at

feasible therapeutic

concentrations.

Brominated (N-(4-

bromo-phenyl)...)
S. Typhi (MDR) 6.25 mg/mL

Enhanced. While still

requiring high

concentrations, it

shows a clear potency

jump over the H-

analog.

*Critical Note on Units: Some literature reports MICs in mg/mL for these derivatives.[1][2] While

bromination improves activity, an MIC of 6.25 mg/mL is considered weak in a clinical context

(ideal leads are < 10

g/mL). Researchers should interpret "potency" claims in these specific papers as relative
improvements within the series, not necessarily clinical candidates.

B. Cytotoxicity & Anticancer Selectivity
Brominated pyrazine hydrazines often act as "double-edged swords." The same lipophilicity

that aids bacterial killing also facilitates entry into mammalian cells, leading to cytotoxicity.

Case Study: Compound BPU (Brominated Pyrazine Urea)
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Compound: 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea

Mechanism: Cell cycle arrest in sub-G1 phase; inhibition of MMP-2/MMP-9.

Cell Line
IC50 (Brominated
BPU)

IC50 (Non-
Brominated
Analog)

Interpretation

Jurkat (Leukemia)

4.64

0.08

M

> 50

M

Bromination is

essential for the

specific binding

interaction that

triggers apoptosis in

Jurkat cells.

HeLa (Cervical)

9.22

0.17

M

~25

M

Moderate selectivity

improvement.

MCF-7 (Breast) Moderate Activity Low Activity

The bromine atom

likely engages in

halogen bonding with

the target protein

backbone.

Mechanism of Action Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when

modifying the pyrazine hydrazine scaffold.
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Pyrazine Hydrazine Scaffold

Modification: 
Add Bromine (C-5 or Phenyl)

Synthetic Modification

Increased Lipophilicity (logP)

Primary Effect

Electronic Withdrawal (-I)

Secondary Effect

Outcome: Enhanced 
Antitubercular Activity

(Better Cell Wall Penetration)

Mechanism: Passive Diffusion

Outcome: Increased 
Cytotoxicity (Mammalian)

Mechanism: Non-specific Membrane Disruption

Outcome: Stronger 
Enzyme Binding (Halogen Bond)

Mechanism: H-Bond Donor Acidity

Click to download full resolution via product page

Caption: SAR Decision Tree illustrating how bromination drives biological outcomes through

physicochemical changes.

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these specific

derivatives.

Protocol A: Synthesis of 5-Bromo-pyrazine-2-
carbohydrazide
This is the key intermediate for brominated derivatives.

Starting Material: 5-bromo-pyrazine-2-carboxylic acid.

Esterification:

Dissolve acid (10 mmol) in absolute methanol (20 mL).
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Add catalytic conc.

(0.5 mL).

Reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Evaporate solvent, neutralize with

, extract with DCM to yield Methyl 5-bromo-pyrazine-2-carboxylate.

Hydrazinolysis:

Dissolve the methyl ester (10 mmol) in Ethanol (15 mL).

Add Hydrazine Hydrate (99%, 15 mmol) dropwise at 0°C.

Stir at Room Temperature (RT) for 2 hours. (Note: Avoid reflux to prevent bromine

displacement).

Filter the precipitate, wash with cold ethanol, and dry.

Validation: Check melting point and IR (presence of -NH2 doublet at 3200-3300 cm⁻¹).

Protocol B: MIC Determination (Broth Microdilution)
Optimized for lipophilic brominated compounds.

Preparation: Dissolve compounds in DMSO. Ensure final DMSO concentration in assay is <

1% to avoid solvent toxicity.

Inoculum: Adjust bacterial culture (S. Typhi or M. tuberculosis) to

CFU/mL.

Plate Setup:

Use 96-well plates.

Serial dilution from 512
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g/mL down to 0.5

g/mL.

Include Positive Control (Ciprofloxacin or Rifampicin) and Negative Control (Sterile Broth +

DMSO).

Incubation:

Bacteria: 37°C for 24 hours.

Mycobacteria: 37°C for 7 days (use Alamar Blue dye for readout).

Readout: MIC is the lowest concentration showing no visible growth (or no color change from

blue to pink in Alamar Blue assay).

Synthesis Workflow Diagram

Pyrazine-2-carboxylic Acid
(Substituted/Unsubstituted)
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(MeOH / H2SO4)
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Hydrazinolysis
(N2H4.H2O / EtOH)

Carbohydrazide
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Caption: Step-by-step synthetic pathway for generating pyrazine hydrazine Schiff bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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